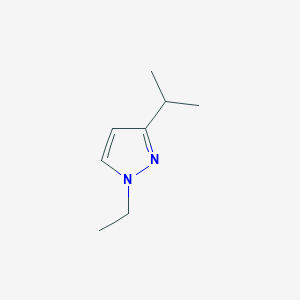

1-Ethyl-3-(methylethyl)pyrazole

Description

Properties

IUPAC Name |

1-ethyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-10-6-5-8(9-10)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRLDZCXSKNIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Methylethyl Pyrazole and Analogous Alkyl Substituted Pyrazoles

Classical Synthetic Routes to Pyrazole (B372694) Derivatives

The foundational methods for pyrazole synthesis have long been established and continue to be widely used due to their reliability and versatility. These classical routes primarily involve the formation of the pyrazole ring through the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

Cyclocondensation Approaches

Cyclocondensation reactions are the most traditional and widely employed methods for constructing the pyrazole nucleus. nih.govmdpi.com The core of this approach is the reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. jk-sci.combeilstein-journals.org

The Knorr pyrazole synthesis, first reported in 1883, is a prime example of this strategy. mdpi.comslideshare.net It involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative. chemhelpasap.comname-reaction.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. chemhelpasap.com An acid catalyst is typically used to facilitate the reaction. jk-sci.comslideshare.netname-reaction.com For the synthesis of 1-Ethyl-3-(methylethyl)pyrazole, this would involve the reaction of a suitable 1,3-diketone, such as 5-methyl-2,4-hexanedione, with ethylhydrazine. A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential for the formation of regioisomeric mixtures. nih.govmdpi.com

The Paal-Knorr synthesis is another classical method that can be adapted for pyrazole synthesis, although it is more commonly associated with the synthesis of furans, thiophenes, and pyrroles. The pyrazole variant involves the reaction of a 1,4-dicarbonyl compound with a hydrazine, which is less common for the direct synthesis of simple alkyl-pyrazoles.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful and versatile method for the synthesis of pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. rsc.org This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

For the synthesis of pyrazoles, the reaction of a diazoalkane with an alkyne is a common strategy. researchgate.net To synthesize a compound like this compound, one could envision the reaction of diazomethane (B1218177) with an appropriately substituted alkyne, followed by N-alkylation with an ethyl group. However, the handling of diazomethane, which is toxic and explosive, presents significant safety challenges. acs.org To circumvent this, in situ generation of diazo compounds from precursors like tosylhydrazones has been developed as a safer alternative. acs.org

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect. The reaction of monosubstituted alkynes with diazo compounds can lead to a mixture of 3-substituted and 4-substituted pyrazoles. acs.org However, the use of electron-deficient alkynes often favors the formation of the 3,4-regioisomer, while electronically neutral alkynes may result in mixtures. acs.org

Advanced Synthetic Strategies for Alkyl-Substituted Pyrazoles

To address the limitations of classical methods, particularly the lack of regioselectivity, advanced synthetic strategies have been developed. These methods often employ modern catalytic systems and novel reagents to achieve higher efficiency and control.

Regioselective Synthesis Techniques

Controlling the regiochemistry in the synthesis of unsymmetrically substituted pyrazoles is a significant challenge. Several strategies have been developed to achieve high regioselectivity. One approach involves the use of β-enamino diketones, which can direct the cyclocondensation reaction with arylhydrazines to afford specific regioisomers. organic-chemistry.org

Another effective method for achieving regioselectivity is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. These solvents have been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine. conicet.gov.aracs.org This approach offers a straightforward modification to the classical Knorr synthesis to favor the formation of a single regioisomer.

Furthermore, a highly efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed from N-alkylated tosylhydrazones and terminal alkynes. This method demonstrates excellent tolerance to various substituents and achieves complete regioselectivity, offering a significant advantage over traditional methods like the Knorr synthesis. organic-chemistry.org

Catalyst-Mediated Transformations

The use of catalysts has revolutionized pyrazole synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. bohrium.com Transition metal catalysts, in particular, have been extensively explored. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized pyrazoles. nih.govorganic-chemistry.orgacs.org For instance, palladium-catalyzed C-H bond arylation directed by a pyrazole group allows for the synthesis of β-phenethylamines. nih.gov Palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides a route to N-alkyl pyrazoles with high atom economy and excellent regioselectivity. acs.org

Iron-catalyzed routes have also been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org Moreover, transition metal-containing ionic liquids have been utilized as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles at room temperature. ias.ac.in

The following table summarizes some catalyst-mediated transformations for pyrazole synthesis:

| Catalyst System | Reactants | Product Type | Key Advantages |

| Pd(OAc)₂ / tBuBrettPhos | Aryl triflates, Pyrazole derivatives | N-arylpyrazoles | High yields, applicable to sterically hindered substrates. acs.org |

| Pd(PPh₃)₄ / 5,5′-dimethyl-2,2′-bipyridine / TFA | Pyrazoles, Unactivated vinylcyclopropanes | N-alkyl pyrazoles | High atom economy, excellent regioselectivity and stereoselectivity. acs.org |

| Pd(OAc)₂ / CsF / K₂S₂O₈ | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | Wide substrate scope. organic-chemistry.org |

| Iron-based catalysts | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective. organic-chemistry.org |

| [C₄mim][FeCl₄] (Ionic Liquid) | 1,3-Diketones, Hydrazines | Substituted pyrazoles | Room temperature reaction, reusable catalyst. ias.ac.in |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. nih.govbenthamdirect.comresearchgate.net Green chemistry principles are increasingly being applied to pyrazole synthesis to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. nih.govacs.org

Microwave-assisted synthesis has emerged as a powerful green technique that can significantly reduce reaction times and improve yields in pyrazole synthesis. benthamdirect.comresearchgate.netrsc.orgrsc.org For example, the four-component condensation of acetoacetic ester, hydrazine hydride, aldehydes, and malononitrile (B47326) can be efficiently carried out using microwave irradiation in an eco-friendly solvent mixture of water and ethanol. nih.gov Microwave irradiation has also been successfully applied to the cyclocondensation reaction of α,β-unsaturated ketones with arylhydrazines. rsc.org

Ultrasound-assisted synthesis is another green method that has been employed for the synthesis of pyrazole derivatives. nih.govbenthamdirect.com Ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than conventional heating. For instance, a catalyst-free multicomponent reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water has been successfully facilitated by ultrasonic irradiation. nih.gov

Solvent-free reactions and the use of greener solvents like water are also key aspects of green pyrazole synthesis. benthamdirect.comacs.orgpdeaamcollege.edu.in Catalyst- and acid-free microdroplet reactions in water have been shown to enable fast and efficient pyrazole synthesis, avoiding hazardous reagents and minimizing waste generation. acs.org The development of reusable catalysts, such as silica-functionalized catalysts and magnetic nanocatalysts, further contributes to the sustainability of pyrazole synthesis. bohrium.comhillsdale.edu

The following table highlights some green chemistry approaches in pyrazole synthesis:

| Green Approach | Reaction Type | Key Advantages |

| Microwave Irradiation | Multicomponent condensation | Reduced reaction times, improved yields, use of eco-friendly solvents. nih.govrsc.org |

| Ultrasound Irradiation | Multicomponent reaction | Catalyst-free conditions, use of water as a solvent, excellent yields. nih.gov |

| Water as Solvent | Microdroplet reaction | Catalyst- and acid-free, fast, and efficient. acs.org |

| Solvent-free Conditions | Condensation reactions | Reduced waste, simplified work-up. pdeaamcollege.edu.in |

| Reusable Catalysts | Various syntheses | Reduced catalyst waste, improved cost-effectiveness. bohrium.comhillsdale.edu |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This is attributed to the efficient and rapid heating of the reaction mixture through microwave irradiation, which can facilitate the polarization of molecules and lead to a rapid reaction rate. nih.gov

In the context of pyrazole synthesis, microwave irradiation has been successfully employed for the cyclocondensation of hydrazones, a key step in forming the pyrazole ring. For instance, the classical approach for cyclocondensation of hydrazones to form pyrazoles might require 3-5 hours of constant heating at 100-120°C, whereas the same reaction can be completed in 45-120 seconds under microwave irradiation with improved yields.

A study by Corradi and colleagues demonstrated the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions. mdpi.com This method proved to be highly efficient, yielding the desired pyrazole products in high yields and with short reaction times. mdpi.com Similarly, another report describes the synthesis of 4-trisubstituted pyrazoles from the reaction of a hydrazide with substituted acetophenones followed by the Vilsmeier-Haack reagent under microwave irradiation, highlighting a significant rate enhancement compared to conventional methods.

The application of microwave-assisted synthesis is particularly beneficial for multi-component reactions (MCRs), which are one-pot processes involving three or more components to form a single product. nih.gov MCRs under microwave irradiation for the synthesis of heterocyclic compounds have been shown to enhance reaction rates and improve regioselectivity. nih.gov

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazone and Vilsmeier-Haack reagent | Microwave Irradiation | 45-120 seconds | Improved | |

| Tosylhydrazones and α,β-unsaturated carbonyl compounds | Microwave Irradiation, Solvent-free | Short | High | mdpi.com |

| Acetyl pyrazole, nitrile-oxide, and DMF-DMA in toluene | Microwave Irradiation, 150 °C | Not specified | Higher than conventional | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method can significantly reduce energy consumption, reaction times, and the use of solvents by eliminating the need for conventional heating. nih.gov The chemical effects of ultrasound arise from acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with high temperatures and pressures.

The synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, demonstrating a sustainable and environmentally friendly approach. nih.gov In one study, 1,5-disubstituted pyrazoles were synthesized from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) under ultrasound irradiation at 60 °C in the presence of a Cu(I) catalyst. asianpubs.org This method resulted in high yields within 75-90 minutes, a significant improvement over conventional methods. asianpubs.org

Another example involves a one-pot, four-component reaction to synthesize complex pyrazole derivatives under ultrasound irradiation, highlighting the efficiency of this technique for multicomponent reactions. benthamdirect.com The use of ultrasound has been shown to be more effective than both ultrasonic baths and magnetic stirring in improving reaction outcomes. researchgate.net

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcones and Hydrazine | Ultrasound | 25 minutes | Moderate (48%) | nih.gov |

| α,β-unsaturated cyanoester and phenyl hydrazine | Ultrasound, 60 °C, Cu(I) catalyst | 75-90 minutes | High | asianpubs.org |

| Hydrazine hydrate (B1144303), alkyl(aryl) isothiocyanate, pyrazole-4-carboxaldehyde, and acetic anhydride | Ultrasound | Not specified | Good | benthamdirect.com |

Solvent-Free Reaction Conditions

Conducting chemical reactions under solvent-free conditions is a cornerstone of green chemistry, as it minimizes the generation of hazardous waste and simplifies product purification. tandfonline.comias.ac.in Many organic reactions, including the synthesis of pyrazoles, have been shown to occur more efficiently and selectively in the solid state compared to in solution. orientjchem.org

A notable example is the synthesis of highly functionalized pyrazoles through a one-pot, three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium at room temperature under solvent-free conditions. tandfonline.com This method produced the desired products in good yields (75–86%). tandfonline.com

Another approach involves the use of a Brønsted-acidic ionic liquid as a catalyst for the four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile under solvent-free conditions. ias.ac.in This process offers high yields, shorter reaction times, and easy work-up. ias.ac.in The synthesis of pyranopyrazoles has also been achieved under solvent-free conditions through a five-component reaction catalyzed by montmorillonite (B579905) K10. nih.gov

| Reactants | Catalyst/Medium | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB) | Not specified | 75-86% | tandfonline.com |

| Benzaldehydes, ethyl acetoacetate, hydrazine hydrate, malononitrile | Brønsted-acidic ionic liquid | Short | High | ias.ac.in |

| 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 | 5 hours | 81-91% | nih.gov |

Aqueous Media and Sustainable Solvents

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Several environmentally benign protocols for pyrazole synthesis have been developed using water as a solvent. thieme-connect.com

For instance, the taurine-catalyzed four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water at 80 °C afforded 1,4-dihydropyrano[2,3-c]pyrazoles in high yields (85-92%). nih.gov Another efficient aqueous synthesis of pyrazoles involves the condensation of hydrazines or hydrazides with 1,3-diketones at room temperature, utilizing the non-toxic and thermally stable Amberlyst-70 as a heterogeneous catalyst. mdpi.com

The synthesis of tetrasubstituted pyrazoles has also been reported in an aqueous medium in the presence of cetyltrimethylammonium bromide (CTAB) through a one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazine derivatives. thieme-connect.com Furthermore, an environmentally friendly approach for the synthesis of pyrazoles in water microdroplets has been introduced, offering a fast and efficient alternative that proceeds in milliseconds without the need for a catalyst. acs.org

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, Water, 80 °C | 2 hours | 85-92% | nih.gov |

| Hydrazines/hydrazides and 1,3-diketones | Amberlyst-70, Water, Room Temperature | Not specified | Not specified | mdpi.com |

| Arylaldehydes, ethyl acetoacetate, hydrazine derivatives | Cetyltrimethylammonium bromide (CTAB), Water | Not specified | Not specified | thieme-connect.com |

| General pyrazole synthesis | Water microdroplets | Milliseconds | Moderate to Excellent | acs.org |

Heterogeneous and Nanoparticle Catalysis in Green Synthesis

Heterogeneous catalysts offer significant advantages in green synthesis, including ease of separation from the reaction mixture, reusability, and often lower toxicity compared to their homogeneous counterparts. orientjchem.orgresearchgate.net Nanoparticle catalysts, in particular, have garnered attention due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. orientjchem.org

A variety of heterogeneous catalysts have been employed for pyrazole synthesis. For example, nano-Fe2O3 has been used as a reusable catalyst for the one-pot condensation reaction to produce arylpyrazole derivatives in good yields. orientjchem.org Similarly, graphene oxide nanoparticles have been utilized as a Lewis base catalyst for the reaction of 1,3-dicarbonyl compounds with hydrazine, offering high yields and short reaction times. ajgreenchem.com

The synthesis of pyranopyrazoles has been achieved using CoCeO2 nanoparticles as a reusable and heterogeneous catalyst in an aqueous medium. researchgate.net Another study reported the use of an Ag/La-ZnO core-shell nanocatalyst for the green synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free, grinding conditions at room temperature, resulting in excellent yields and operational simplicity. nih.gov

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Baylis-Hillman adduct and phenylhydrazine hydrochloride | nano-Fe2O3 | Solvent-free | Good | orientjchem.org |

| 1,3-dicarbonyl compounds and hydrazine | Graphene oxide nanoparticles | Not specified | High | ajgreenchem.com |

| Four-component synthesis of pyranopyrazoles | CoCeO2 nanoparticles | Aqueous medium | Not specified | researchgate.net |

| Four-component synthesis of 4H-pyrano[2,3-c] pyrazoles | Ag/La-ZnO core-shell nanocatalyst | Solvent-free, grinding, room temperature | Excellent | nih.gov |

Flow Chemistry in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor, such as a microreactor or a packed-bed reactor. mdpi.comgalchimia.com This technology has become a compelling alternative to traditional batch processing due to its numerous advantages, including enhanced reaction control, improved safety, and better scalability. researchgate.netmdpi.comgalchimia.com

Advantages and Challenges in Continuous Flow Systems

Advantages:

Enhanced Reaction Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.netmdpi.com

Improved Safety: The small reactor volumes in flow chemistry minimize the risk associated with handling hazardous reagents or performing highly exothermic reactions. researchgate.netnih.gov This also enables the safe handling of unstable intermediates, such as diazoalkanes, at elevated temperatures. nih.gov

Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using a larger reactor, which is often more straightforward than scaling up a batch reaction. galchimia.com Flow chemistry also offers improved reproducibility. galchimia.com

Integration and Automation: Continuous flow setups facilitate the integration of synthesis, purification, and analysis units, which can accelerate reaction optimization. galchimia.com

Challenges:

Uniform Mixing: Achieving uniform mixing can be challenging, especially for reactions that require precise control of reactant distribution. nih.gov

Solid Handling: Reactions involving solids or precipitates can be problematic in flow systems as they can lead to clogging of the reactor.

Initial Setup Cost: The initial investment in flow chemistry equipment can be higher than for traditional batch reactors.

Several studies have demonstrated the successful application of flow chemistry for the synthesis of pyrazoles. For example, a continuous-flow synthesis of 3,5-disubstituted pyrazoles has been developed via a sequential alkyne homocoupling and Cope-type hydroamination. rsc.org Another approach involves a two-step flow process where an acetophenone (B1666503) is first condensed with DMADMF to form an enaminone intermediate, which is then reacted with hydrazine to generate the desired pyrazole. galchimia.com Furthermore, a telescoped four-step continuous flow synthesis of a measles therapeutic, AS-136A, which contains a pyrazole core, has been reported with a total residence time of 31.7 minutes. nih.gov The use of silica-supported copper catalysts in pre-packed cartridges has also been successfully implemented for the continuous flow synthesis of 1,4-disubstituted pyrazoles. rsc.org

| Reaction Type | Key Features of Flow System | Residence Time | Yield | Reference |

|---|---|---|---|---|

| Sequential alkyne homocoupling and Cope-type hydroamination | Multistep methodology without isolation of intermediates | Not specified | Not specified | rsc.org |

| Two-stage synthesis from acetophenones | Tandem reaction in a stainless-steel coil and glass mixer-chip | 10 min (step 1), 2 min (step 2) | High | galchimia.com |

| Telescoped synthesis of AS-136A | Four-step synthesis with sequential reactor modules | 31.7 minutes | 34% (isolated) | nih.gov |

| Cycloaddition of sydnones and terminal alkynes | Pre-packed stainless steel cartridges with silica-supported copper catalyst | Not specified | 18-100% | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methylethyl Pyrazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Ethyl-3-(methylethyl)pyrazole, with the molecular formula C₈H₁₄N₂, NMR analysis allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the ethyl group, the isopropyl group, and the two protons on the pyrazole (B372694) ring.

The ethyl group attached to the N1 position of the pyrazole ring gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂) are adjacent to the pyrazole ring and a methyl group, resulting in a quartet. The terminal methyl protons (-CH₃) are adjacent to the methylene group and appear as a triplet.

The isopropyl group at the C3 position consists of a methine proton (-CH) and two equivalent methyl groups (-CH₃). The methine proton is coupled to the six protons of the two methyl groups, resulting in a septet. The six methyl protons are coupled to the single methine proton, appearing as a doublet.

The pyrazole ring has two non-equivalent aromatic protons at the C4 and C5 positions. These protons are adjacent to each other and will appear as doublets due to spin-spin coupling. In related pyrazole structures, these aromatic protons typically resonate in the range of 5.61–8.02 ppm mdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-5 | ~7.3-7.5 | Doublet (d) | 1H |

| Pyrazole H-4 | ~6.0-6.2 | Doublet (d) | 1H |

| N-CH₂ (Ethyl) | ~4.0-4.2 | Quartet (q) | 2H |

| C-CH (Isopropyl) | ~3.0-3.2 | Septet (sept) | 1H |

| N-CH₂-CH₃ (Ethyl) | ~1.4-1.6 | Triplet (t) | 3H |

| C-CH-(CH₃)₂ (Isopropyl) | ~1.2-1.4 | Doublet (d) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line. The spectrum for this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

The pyrazole ring contains three carbon atoms. The C3 carbon, substituted with the isopropyl group, is expected to be the most downfield of the ring carbons, followed by the C5 and C4 carbons. In various pyrazole derivatives, the signals for the pyrazole ring carbons are observed in the range of 84.4–154.5 ppm mdpi.com.

The aliphatic carbons of the ethyl and isopropyl substituents appear in the upfield region of the spectrum. For similar structures containing ethyl and isopropyl groups, the methylene (-CH₂) carbon of an ethyl group has been observed around 16.9 ppm, while the methine (-CH) carbon of an isopropyl group appears around 23.9-24.5 ppm mdpi.com. The methyl carbons are expected at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | ~155-160 |

| C5 (Pyrazole) | ~135-140 |

| C4 (Pyrazole) | ~105-110 |

| N-CH₂ (Ethyl) | ~45-50 |

| C-CH (Isopropyl) | ~25-30 |

| C-CH-(CH₃)₂ (Isopropyl) | ~20-25 |

| N-CH₂-CH₃ (Ethyl) | ~14-16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for confirming structural assignments by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. For this compound, the following key correlations would be expected:

A cross-peak between the pyrazole H-4 and H-5 protons, confirming their adjacent positions on the ring.

A cross-peak between the N-CH₂ quartet and the -CH₃ triplet of the ethyl group.

A cross-peak between the C-CH septet and the -(CH₃)₂ doublet of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment identifies which protons are directly attached to which carbon atoms. This technique would be used to definitively assign the protonated carbons in the ¹³C NMR spectrum. Expected correlations include:

Pyrazole H-4 signal to the C4 signal.

Pyrazole H-5 signal to the C5 signal.

N-CH₂ proton signal to the N-CH₂ carbon signal.

C-CH proton signal to the C-CH carbon signal.

Ethyl -CH₃ proton signal to the ethyl -CH₃ carbon signal.

Isopropyl -(CH₃)₂ proton signal to the isopropyl -(CH₃)₂ carbon signal.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₄N₂), the nominal molecular weight is 138 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 138.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for N-alkylated heterocycles involve cleavage of the alkyl chains. Expected fragmentation patterns include:

Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to yield a fragment ion at m/z = 123.

Loss of an ethyl radical (•C₂H₅, 29 Da) from the N1 position to yield a fragment ion at m/z = 109.

Cleavage of the isopropyl group, losing a propyl radical (•C₃H₇, 43 Da), to give an ion at m/z = 95.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

| 138 | [M]⁺ |

| 123 | [M - CH₃]⁺ |

| 109 | [M - C₂H₅]⁺ |

| 95 | [M - C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule from its exact mass. The ability of HRMS to provide probabilistic fingerprint features can aid in identifying compounds even without unambiguous structural identification nih.gov. For this compound, the expected monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N).

Molecular Formula: C₈H₁₄N₂

Calculated Monoisotopic Mass: (8 * 12.000000) + (14 * 1.007825) + (2 * 14.003074) = 138.115698 Da

An experimental HRMS measurement matching this calculated value would confirm the elemental formula of C₈H₁₄N₂, providing strong evidence for the identity of the compound.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H, C=N, and C=C bonds. Absorption bands between 2800 and 3000 cm⁻¹ are typically correlated with C-H bonds of aliphatic chains mdpi.com. The pyrazole ring vibrations are expected in the fingerprint region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 3100-3150 | C-H (Pyrazole Ring) | Stretching |

| 2850-2980 | C-H (Alkyl Groups) | Stretching |

| ~1580-1620 | C=N | Stretching |

| ~1490-1550 | C=C | Stretching |

| 1350-1470 | C-H | Bending |

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyrazole ring acts as a chromophore. Unsubstituted pyrazole exhibits a maximal UV absorption cross-section at 203 nm nih.gov. The absorption is due to π → π* electronic transitions within the aromatic ring. The presence of alkyl substituents like ethyl and isopropyl groups on the pyrazole ring are expected to cause a slight bathochromic (red) shift in the absorption maximum compared to the parent pyrazole. The absorption spectrum is expected to show a strong band in the UV region, typically below 250 nm nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The analysis of this compound and its derivatives via FTIR reveals characteristic absorption bands corresponding to the vibrations of the pyrazole ring and its alkyl substituents.

The FTIR spectrum of a pyrazole derivative is typically characterized by several key regions. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and isopropyl groups are expected in the 3100-2800 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region, which is characteristic of heteroaromatic systems. researchgate.net The in-plane and out-of-plane bending vibrations of the ring C-H bonds, as well as vibrations from the alkyl substituents, can be found in the fingerprint region (below 1400 cm⁻¹). Theoretical calculations, often performed using Density Functional Theory (DFT), can complement experimental spectra, aiding in the precise assignment of vibrational modes. researchgate.net

Table 1: Typical FTIR Vibrational Frequencies for Substituted Pyrazoles

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Pyrazole Ring C-H Stretch | 3150 - 3050 | |

| Aliphatic C-H Stretch | 3000 - 2850 | researchgate.net |

| C=N Ring Stretch | 1580 - 1520 | researchgate.net |

| C=C Ring Stretch | 1500 - 1450 | researchgate.net |

| CH₂/CH₃ Bending | 1470 - 1370 | researchgate.net |

This table presents typical frequency ranges for pyrazole derivatives; specific values for this compound may vary.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, offering insights into its electronic structure. The pyrazole ring, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV region corresponding to π → π* transitions.

For pyrazole derivatives, these absorptions are typically observed in the 200-300 nm range. semanticscholar.org The exact position and intensity of the absorption maxima (λ_max) can be influenced by the nature and position of substituents on the pyrazole ring as well as the solvent used. semanticscholar.orgresearchgate.net The ethyl and methylethyl groups on this compound are expected to have a minor bathochromic (red shift) effect compared to the unsubstituted pyrazole core. Studying the solvatochromism, or the shift in λ_max with solvent polarity, can provide further information about the electronic ground and excited states of the molecule. semanticscholar.org

Table 2: Representative UV-Visible Absorption Maxima for Pyrazole Derivatives in Solution

| Compound Class | Solvent | λ_max (nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| N-substituted-5-phenyl-1H-pyrazole | Chloroform | ~250-280 | π → π* | researchgate.net |

| Pyridyl-pyrazole ligand | Ethanol | ~280 | π → π* | semanticscholar.org |

This table shows representative data for different classes of pyrazole derivatives to illustrate the typical absorption regions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.inhzdr.de

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) allows for the complete and unambiguous determination of a molecule's structure, including its conformation and stereochemistry. mdpi.com While a specific structure for this compound is not available, analysis of related pyrazole derivatives provides a clear indication of the expected structural parameters.

SCXRD studies on substituted pyrazoles reveal that the five-membered pyrazole ring is essentially planar. spast.orgnih.gov The technique determines the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netspast.org It provides precise measurements of bond lengths and angles, which can confirm the aromatic character of the pyrazole ring. Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure. researchgate.net

Table 3: Illustrative Crystallographic Data for Substituted Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/m | 6.8088 | 6.7699 | 9.9351 | 105.416 | researchgate.net |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | - | - | - | - | spast.org |

This table provides examples of crystallographic data from published structures of pyrazole derivatives to demonstrate the type of information obtained from SCXRD analysis.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample. It is often used to confirm the phase purity of a synthesized compound and to identify its crystal structure by comparing the experimental powder pattern with patterns calculated from single-crystal data. cambridge.org

A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the material's crystal lattice. For pyrazole compounds, PXRD can verify that a bulk sample consists of a single crystalline phase. The unit cell parameters derived from indexing the powder pattern can be refined and compared with those obtained from single-crystal analysis, showing good agreement. cambridge.org This technique is crucial for quality control and for studying polymorphism in crystalline solids.

Table 4: Example Powder X-ray Diffraction Data for a Pyrazoline Derivative

| 2θ (°) | d-spacing (Å) | Intensity (%) |

|---|---|---|

| 10.5 | 8.4 | 100 |

| 15.2 | 5.8 | 45 |

| 20.1 | 4.4 | 60 |

| 21.1 | 4.2 | 80 |

Data is illustrative for a generic crystalline pyrazoline compound to show the format of PXRD data. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are critical for determining the thermal stability, melting point, and decomposition profile of compounds like this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. imedpub.com It provides quantitative information about decomposition processes and the thermal stability of a material. A TGA curve for a stable pyrazole derivative would typically show a flat baseline until the onset of decomposition, followed by one or more steps of mass loss corresponding to the fragmentation of the molecule. mdpi.commdpi.com The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. vbcop.org The resulting DTA curve shows peaks corresponding to thermal events. Endothermic peaks typically represent phase transitions such as melting, while exothermic peaks can indicate crystallization or decomposition. vbcop.orgresearchgate.net When run simultaneously with TGA, DTA provides complementary information, helping to distinguish between physical transitions (no mass loss) and chemical reactions (mass loss). mdpi.com

Table 5: Representative Thermal Analysis Data for Pyrazole Derivatives

| Compound Class | Technique | Onset of Decomposition (°C) | Mass Loss (%) | Peak Type (DTA) | Reference |

|---|---|---|---|---|---|

| Pyrazoloquinoline Derivative | TGA | > 300 | - | - | mdpi.com |

| Co(II)/Pyrazole Complex | TGA/DTA | ~280 (ligand loss) | ~55 | Endothermic | mdpi.com |

| Nitropyrazole Derivative | TGA/DTA | ~200 - 250 | Variable | Exothermic | nist.gov |

This table summarizes findings from thermal analysis of various pyrazole-containing compounds to illustrate the range of thermal stabilities.

Computational and Theoretical Investigations of 1 Ethyl 3 Methylethyl Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of pyrazole (B372694) derivatives. These methods offer a detailed understanding of electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to determine optimized geometries, electronic properties, and to predict the outcomes of chemical reactions.

For instance, studies on substituted pyrazoles reveal how different functional groups influence the electron distribution within the pyrazole ring. vulcanchem.comresearchgate.net DFT calculations have been instrumental in mechanistic studies of reactions involving pyrazoles, helping to elucidate reaction pathways and predict the regioselectivity of cycloaddition reactions. mdpi.com Theoretical investigations on pyrazole-hydrazone derivatives have utilized DFT to analyze their molecular structure and electronic properties, which are crucial for their potential applications, such as in catalysis. nih.gov

The choice of substituents on the pyrazole ring significantly impacts its electronic properties. Electron-donating groups, such as alkyl groups like ethyl and isopropyl, tend to increase the electron density on the pyrazole ring, influencing its reactivity. Conversely, electron-withdrawing groups alter the electron distribution in a different manner, affecting properties like acidity and electrophilicity. researchgate.net

HOMO/LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In studies of pyrazole-hydrazone derivatives, HOMO-LUMO analysis has shown that the charge density of the HOMO is often localized on the pyrazole and hydrazone functions, while the LUMO's charge distribution can be on other parts of the molecule, such as an attached aromatic ring. nih.gov The energy gaps for these molecules were found to be in the range of 4.38 to 5.75 eV. nih.gov For other heterocyclic systems, the HOMO-LUMO gap has been calculated to be around 4.4871 eV. irjweb.com This analysis helps in predicting where electrophilic and nucleophilic attacks are most likely to occur. irjweb.com

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Pyrazole-Hydrazone Derivative 1 | - | - | 4.38 | nih.gov |

| Pyrazole-Hydrazone Derivative 2 | - | - | 5.75 | nih.gov |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Note: Specific HOMO and LUMO energy values for the pyrazole-hydrazone derivatives were not provided in the source material.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green areas represent neutral potential.

MEP analysis is widely used to understand intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org For various organic molecules, MEP diagrams have been used to identify reactive sites and understand their interactions with other molecules. researchgate.netresearchgate.net The topology of the MEP can reveal lone pairs and π-electron systems as regions of negative potential, which are key to the molecule's reactivity. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time. These methods are crucial for understanding conformational preferences and the flexibility of molecular structures.

Conformational Analysis and Dynamic Behavior

Conformational analysis of flexible molecules like 1-ethyl-3-(methylethyl)pyrazole is essential to understand their behavior in different environments. The ethyl and isopropyl groups can rotate around their single bonds, leading to various conformers with different energies. The lowest energy conformation is the most stable and populated state.

For related structures like cis-1-ethyl-3-isopropylcyclohexane, conformational analysis is used to determine the most stable chair conformation by considering the steric interactions of the substituents. chegg.com Similarly, molecular dynamics simulations on ionic liquids containing the 1-ethyl-3-methylimidazolium (B1214524) cation have been used to study the structure and interactions in solution, revealing how different components of the system coordinate and interact. chemrxiv.org These studies highlight the importance of understanding the dynamic nature of molecules to predict their properties and behavior.

Tautomerism and Isomerization Pathways

Pyrazoles that are not substituted at the N1 position can exhibit annular tautomerism, where a proton can move between the two nitrogen atoms of the pyrazole ring. In the case of this compound, the N1 position is occupied by an ethyl group, which prevents this type of tautomerism.

However, other forms of tautomerism, such as keto-enol tautomerism, can occur in pyrazole derivatives if suitable functional groups are present. nih.govnih.gov For instance, pyrazolones can exist in equilibrium between their keto and enol forms, and this equilibrium can be influenced by the solvent and other substituents on the ring. nih.govnih.govresearchgate.net

Isomerization refers to the conversion of a molecule into an isomer with a different arrangement of atoms. For substituted pyrazoles, this can involve the migration of substituent groups or rearrangements of the ring itself under certain conditions. Computational studies can be used to investigate the energy barriers and pathways for such isomerization processes, providing insights into the stability of different isomers and the conditions required for their interconversion. researchgate.net

Investigation of Prototropic Annular Tautomerism

Prototropic annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazole rings, involving the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). nih.govencyclopedia.pub This dynamic equilibrium is a key factor influencing the chemical reactivity, physical properties, and biological activity of pyrazole derivatives. encyclopedia.pubresearchgate.net For an unsymmetrically substituted pyrazole, such as this compound, this tautomerism results in two distinct isomers.

In the case of this compound, the tautomeric forms are 1-Ethyl-3-isopropyl-1H-pyrazole and 1-Ethyl-5-isopropyl-1H-pyrazole. However, the designation "this compound" implies that the ethyl group is fixed at the N1 position. If the pyrazole ring were unsubstituted at the nitrogen, the presence of the isopropyl group at position 3 would lead to an equilibrium between 3-isopropyl-1H-pyrazole and 5-isopropyl-1H-pyrazole. The ethylation of the ring at a nitrogen atom "fixes" the tautomeric form.

The study of tautomerism in pyrazoles often involves investigating which tautomer is more stable under different conditions. nih.gov The equilibrium between tautomers can be influenced by several factors, including the electronic nature of the substituents, steric effects, solvent polarity, and temperature. researchgate.netmdpi.com For N-unsubstituted pyrazoles, the proton exchange is typically an intermolecular process, often facilitated by solvent molecules like water, which can significantly lower the energy barrier for the transfer. mdpi.com While intramolecular proton transfer is theoretically possible, the calculated energy barrier is considerably high, making the intermolecular pathway more favorable. mdpi.com

Computational Prediction of Tautomeric Preferences

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium. ruc.dknih.gov Theoretical calculations can determine the optimized geometries, energies, and thermodynamic properties of each tautomeric form in the gas phase and in various solvents, often simulated using models like the Polarizable Continuum Model (PCM). researchgate.net

The relative stability of the two possible tautomers of a 3(5)-substituted pyrazole is assessed by comparing their calculated total energies (E) or Gibbs free energies (G). The tautomer with the lower energy is predicted to be the more stable and, therefore, the major form at equilibrium. Studies on various substituted pyrazoles have shown that the tautomeric preference depends heavily on the nature of the substituent and its position. nih.govresearchgate.net For instance, in 3(5)-substituted pyrazoles, the position of electron-withdrawing or electron-donating groups can significantly influence which nitrogen atom is more likely to be protonated. nih.gov

The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure for the proton transfer. mdpi.comsonar.ch These calculations provide insights into the kinetics of the tautomerization process. The solvent environment is a critical factor, as polar solvents can stabilize one tautomer over another through intermolecular interactions, such as hydrogen bonding, thereby shifting the equilibrium. mdpi.comorientjchem.org

Below is an illustrative data table showing the kind of results obtained from DFT calculations for predicting tautomeric preferences of a hypothetical 3-isopropyl-1H-pyrazole in different environments.

| Tautomer | Environment | Method/Basis Set | Relative Energy (kcal/mol) | Tautomer Population (%) |

|---|---|---|---|---|

| 3-isopropyl-1H-pyrazole | Gas Phase | B3LYP/6-311++G(d,p) | 0.00 | ~65 |

| 5-isopropyl-1H-pyrazole | Gas Phase | B3LYP/6-311++G(d,p) | 0.35 | ~35 |

| 3-isopropyl-1H-pyrazole | Water (PCM) | B3LYP/6-311++G(d,p) | 0.00 | ~58 |

| 5-isopropyl-1H-pyrazole | Water (PCM) | B3LYP/6-311++G(d,p) | 0.20 | ~42 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound, but rather demonstrates the type of output from computational studies on related pyrazole systems.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystalline environment. researchgate.net This technique is invaluable for understanding the packing of molecules and the nature of the non-covalent interactions that stabilize the crystal structure. sciforum.netiucr.org

The Hirshfeld surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This mapping allows for the immediate identification of important intermolecular contacts; negative dnorm values (visualized as red spots) indicate contacts shorter than the van der Waals radii, such as hydrogen bonds. scispace.com

The following interactive table details the typical percentage contributions of various intermolecular contacts for pyrazole-containing compounds, as determined by Hirshfeld surface analysis.

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 30 - 60 | Represents the most abundant contacts, largely defining the molecular shape and packing. scirp.orgscispace.com |

| C···H / H···C | 10 - 25 | Weak hydrogen bonding interactions that are significant in stabilizing the crystal structure. researchgate.netsciforum.net |

| N···H / H···N | 5 - 15 | Corresponds to classical or weak hydrogen bonds involving the pyrazole nitrogen atoms. iucr.org |

| O···H / H···O | 5 - 20 | Present if carbonyl or hydroxyl groups are part of the molecule or co-crystallized solvent. scispace.com |

| Cl···H / H···Cl | ~20 | Significant contacts when halogen substituents are present on the pyrazole ring. scispace.com |

| C···C (π-π stacking) | 2 - 10 | Indicates stacking interactions between aromatic rings, contributing to crystal stability. iucr.org |

Reactivity and Reaction Mechanisms of 1 Ethyl 3 Methylethyl Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system that can undergo electrophilic substitution. The reaction generally proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.comdalalinstitute.com The position of electrophilic attack on the pyrazole ring is highly dependent on the nature and position of the substituents.

For 1-Ethyl-3-(methylethyl)pyrazole, the pyrazole ring is substituted at the N1 position with an ethyl group and at the C3 position with an isopropyl group. Both the ethyl and isopropyl groups are electron-donating through an inductive effect (+I). This increases the electron density of the pyrazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted pyrazole.

The directing effect of the substituents channels the electrophilic attack primarily to the C4 position. The N1-ethyl group and the C3-isopropyl group both activate the C4 position. Attack at the C5 position is less favored due to the steric hindrance from the adjacent isopropyl group at C3.

Common electrophilic substitution reactions and the expected outcomes for this compound are summarized in the table below.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Ethyl-4-nitro-3-(methylethyl)pyrazole |

| Halogenation | Br₂ in CH₃COOH | 1-Ethyl-4-bromo-3-(methylethyl)pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Ethyl-4-acyl-3-(methylethyl)pyrazole |

Nucleophilic Reactions at Specific Positions

Nucleophilic substitution on an unactivated aromatic ring, including the pyrazole ring, is generally an unfavorable process due to the high electron density of the ring, which repels incoming nucleophiles. For a nucleophilic substitution to occur on the pyrazole ring of this compound, a strong electron-withdrawing group would typically be required to activate the ring, and a good leaving group would need to be present at the position of attack.

In the absence of such activating groups, direct nucleophilic attack on the carbon atoms of the pyrazole ring is highly unlikely. However, if a derivative of this compound bearing a suitable leaving group (e.g., a halogen) at the C4 or C5 position were available, nucleophilic substitution could potentially be achieved under forcing conditions with a strong nucleophile.

The table below outlines hypothetical nucleophilic substitution reactions on a halogenated derivative of this compound.

| Starting Material | Nucleophile | Potential Product |

| 1-Ethyl-4-chloro-3-(methylethyl)pyrazole | NaOCH₃ | 1-Ethyl-4-methoxy-3-(methylethyl)pyrazole |

| 1-Ethyl-5-bromo-3-(methylethyl)pyrazole | KCN | This compound-5-carbonitrile |

| 1-Ethyl-4-iodo-3-(methylethyl)pyrazole | NaN₃ | 4-Azido-1-ethyl-3-(methylethyl)pyrazole |

Cycloaddition Chemistry Involving Pyrazole Moieties

Pyrazoles are aromatic heterocycles, and their aromaticity imparts significant stability. As a result, the pyrazole ring is generally unreactive in cycloaddition reactions where it would act as a diene or a dienophile, as this would require the disruption of the aromatic sextet. nih.govrsc.org The synthesis of the pyrazole ring itself, however, is often achieved through [3+2] cycloaddition reactions. nih.govrsc.orgacs.orgorganic-chemistry.org

For this compound to participate in a cycloaddition reaction, the aromatic stabilization energy would need to be overcome. While thermal cycloadditions are rare, photochemical [2+2] or [4+4] cycloadditions are sometimes possible with aromatic systems. It is conceivable that under specific photochemical conditions, the pyrazole ring could react with an alkene or another pyrazole molecule. However, such reactions are not common and would likely result in low yields and a mixture of products.

The potential, though unlikely, cycloaddition reactions involving the pyrazole moiety of this compound are summarized below.

| Reaction Type | Reactant | Potential Product Type | Expected Reactivity |

| [4+2] Diels-Alder (as diene) | Maleic anhydride | Bicyclic adduct | Very Low |

| [4+2] Diels-Alder (as dienophile) | 1,3-Butadiene | Fused ring system | Very Low |

| [2+2] Photocycloaddition | Ethene | Fused cyclobutane (B1203170) ring | Low (requires photochemical activation) |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are strong bases and potent nucleophiles. libretexts.org They can react with pyrazoles in several ways. One common reaction is the deprotonation of a C-H bond to form a pyrazolyl anion. In this compound, the most acidic proton on the pyrazole ring is at the C5 position. A strong organometallic base can abstract this proton to generate a 1-ethyl-3-(methylethyl)pyrazol-5-yl anion. This anion is a powerful nucleophile and can react with a variety of electrophiles.

For example, quenching the pyrazolyl anion with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would produce the corresponding carboxylic acid.

Furthermore, pyrazole derivatives can direct C-H activation reactions catalyzed by transition metals like palladium. nih.gov While the pyrazole itself can act as a directing group, the steric bulk of substituents can influence the outcome of these reactions. It has been noted that an N-isopropyl group can decrease the yield of certain C-H activation reactions, suggesting that the N-ethyl group in this compound might be more favorable for such transformations compared to a bulkier N-alkyl group. nih.gov

The table below illustrates some potential reactions of this compound with organometallic reagents.

| Reagent 1 | Reagent 2 (Electrophile) | Expected Product |

| n-Butyllithium | (CH₃)₂CO | 2-(1-Ethyl-3-(methylethyl)-1H-pyrazol-5-yl)propan-2-ol |

| Isopropylmagnesium bromide | CO₂ then H₃O⁺ | 1-Ethyl-3-(methylethyl)-1H-pyrazole-5-carboxylic acid |

| Ethylmagnesium bromide | I₂ | 1-Ethyl-5-iodo-3-(methylethyl)pyrazole |

Influence of Substituents (Ethyl, Methylethyl) on Reactivity Profiles

The ethyl group at the N1 position and the isopropyl (methylethyl) group at the C3 position have a profound influence on the reactivity of the pyrazole ring in this compound. Their effects can be categorized as electronic and steric.

Electronic Effects: Both the ethyl and isopropyl groups are alkyl groups, which are electron-donating through the inductive effect (+I). This effect increases the electron density of the pyrazole ring, making it more susceptible to attack by electrophiles. mdpi.com Consequently, this compound is expected to be more reactive in electrophilic substitution reactions than unsubstituted pyrazole. The increased electron density also makes the ring less susceptible to nucleophilic attack.

Steric Effects: The size of the substituents can play a crucial role in determining the regioselectivity of reactions. The isopropyl group is bulkier than the ethyl group. This steric hindrance can direct incoming reagents to less hindered positions. For instance, in electrophilic substitution, the C4 position is favored not only electronically but also sterically, as the C5 position is shielded by the adjacent isopropyl group. Similarly, in reactions involving organometallic reagents, the steric bulk of the N-alkyl group can impact the efficiency of processes like C-H activation. nih.gov

The table below compares the expected reactivity of this compound with that of unsubstituted pyrazole.

| Reaction Type | Unsubstituted Pyrazole | This compound | Influence of Substituents |

| Electrophilic Substitution | Moderately reactive, substitution at C4 | More reactive, substitution at C4 | Activating: Ethyl and isopropyl groups donate electron density, increasing reactivity. Directing: Directs substitution to C4. |

| Nucleophilic Substitution | Very unreactive | Very unreactive | Deactivating: Electron-donating groups make the ring less electrophilic. |

| Deprotonation by strong base | Occurs at N1 | Occurs at C5 | The N1 position is blocked by the ethyl group, directing deprotonation to a C-H bond. |

Coordination Chemistry of Pyrazole Ligands, Including 1 Ethyl 3 Methylethyl Pyrazole

Synthesis of Metal Complexes with Pyrazole (B372694) Derivatives

The synthesis of metal complexes using pyrazole derivatives is a well-established area of inorganic chemistry. The versatility of the pyrazole scaffold allows for the preparation of a multitude of complexes with various transition metals. researchgate.net Degradation reactions of scorpionate ligands in the presence of transition metal salts have been observed to yield complexes of transition metals and pyrazole derivatives. researchgate.net

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands is a strategic process aimed at creating molecules with specific coordination properties to suit a particular metal ion or to achieve a desired complex architecture and reactivity. Key principles in this design process include the strategic placement of substituents on the pyrazole ring and the incorporation of additional donor atoms to control the ligand's denticity and chelation behavior.

Steric and Electronic Tuning: Substituents on the pyrazole ring play a crucial role in modulating the steric and electronic properties of the ligand. universiteitleiden.nl

Electronic Effects: The electronic nature of substituents, particularly at the 4-position, can alter the electron-donating ability of the pyrazole nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the resulting complex. universiteitleiden.nl

Chelation and Ligand Topology: A rational approach to ensure the effective coordination of pyrazoles involves designing multidentate ligands where the pyrazole moieties are incorporated into a larger framework. nih.gov

Pincer Ligands: A significant advancement has been the development of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines. These ligands rigidly hold the two protic pyrazole groups in a trans orientation, providing a well-defined coordination environment. nih.gov

Flexible Linkers: The use of flexible linkers between pyrazole units or between a pyrazole and another donor group allows for greater conformational freedom, which can lead to the formation of unique and sometimes unexpected coordination geometries. nih.gov

Protic Nature and Proton-Responsiveness: The NH group in N-unsubstituted pyrazoles is a key feature that can be exploited in ligand design. nih.gov This proton-responsive nature allows for the formation of both neutral and anionic pyrazolate ligands, expanding the range of possible complex types and reactivities. universiteitleiden.nl The acidity of this proton is enhanced upon coordination to a Lewis acidic metal center. nih.gov

Strategies for Complex Formation with Transition Metals (e.g., Co, Ni, Cu, Pd)

A variety of synthetic strategies are employed to form complexes between pyrazole-based ligands and transition metals. The choice of method often depends on the desired product, the nature of the metal salt, and the specific pyrazole ligand being used.

A common and straightforward method involves the direct reaction of a pyrazole derivative with a transition metal salt in a suitable solvent. derpharmachemica.com For instance, new bioactive copper complexes have been synthesized by heating a mixture of a pyrazole derivative and a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, under reflux. nih.gov This approach has been successfully used to prepare complexes of Co(II), Ni(II), and Cu(II). wisdomlib.org

The solvothermal method is another effective strategy for the synthesis of pyrazole-metal complexes. This technique involves heating the reactants in a sealed vessel containing a solvent at a temperature above its boiling point. This method has been used to synthesize new nickel(II) and copper(II) complexes with pyrazole-carboxylic acid ligands. researchgate.net

In some cases, the complex formation can be achieved through in situ methods where the ligand is generated in the presence of the metal ion. This can lead to the formation of unique complex structures that might not be accessible through direct reaction pathways.

The following table provides a summary of representative pyrazole-metal complexes and their synthetic methods:

| Metal Ion | Pyrazole Ligand | Synthetic Method | Resulting Complex Formula | Reference |

| Cu(II) | Pyrazole derivatives (L) | Reflux in ethanol | [Cu(L)₂(OAc)₂] | nih.gov |

| Co(II) | Pyrazoline derivatives (L1) | Stirring at room temperature in methanol | [Co(L1)₂(OAc)₂] | derpharmachemica.com |

| Ni(II) | 3-PCA and 4-PCA with auxiliary ligands | Solvothermal method | {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | researchgate.net |

| Cu(II) | 3-PCA and 4-PCA with auxiliary ligands | Solvothermal method | [Cu₂(3-PCA)₂(4-PP)₂·2H₂O]n | researchgate.net |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Recrystallization from ethanol | [Cd(L₁)₂Cl₂] | nih.gov |

| Fe(III) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L₂) | Recrystallization from ethanol | Fe(L₂)₂(H₂O)₂₂·2H₂O | nih.gov |

Structural Characterization of Pyrazole Metal Complexes

The structural elucidation of pyrazole-metal complexes is crucial for understanding their properties and reactivity. A combination of analytical and spectroscopic techniques is employed to determine the composition, bonding, and three-dimensional arrangement of these coordination compounds.

Elucidation of Metal-Ligand Bonding Modes

The coordination of pyrazole ligands to metal centers can occur in several ways, and determining the specific bonding mode is a key aspect of characterization. universiteitleiden.nl

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination provide valuable information about metal-ligand bond formation. For example, shifts in the ν(C=N) and ν(N-N) stretching bands are indicative of coordination through the pyrazole nitrogen atoms. nih.gov In complexes containing acetate groups, IR spectroscopy can help distinguish between ionic and bidentate coordination modes by analyzing the asymmetric and symmetric stretching vibrations. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Chemical shift changes of the pyrazole protons and carbons upon complexation confirm coordination. nih.gov For instance, a downfield shift of the C5 carbon of the pyrazole ring can indicate coordination to the metal center. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of transition metal complexes provide insights into the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment, such as octahedral or tetrahedral. nih.gov

Other Analytical Methods:

Molar Conductance Measurements: This technique is used to determine whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. nih.govnih.gov

Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic moment helps to determine the number of unpaired electrons and provides information about the oxidation state and spin state of the metal ion. nih.gov

Crystal Structures of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Examples of Crystal Structures:

A nickel(II) complex with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L₁) was found to be a mononuclear complex, Ni(L₁)₂₂, where the nickel ion is coordinated by two bidentate chelating L₁ ligands. mdpi.com

In contrast, a cadmium(II) complex with 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L₂) formed a dinuclear complex, [Cd₂(L₂)₂]Cl₄. mdpi.com

The crystal structure of aqua(N,N,N'-tris((3,5-dimethylpyrazol-1-yl)methyl)-1,3-diaminopropane)cobalt(II) diperchlorate hydrate (B1144303), Co(ap3d)(H₂O)₂·H₂O, revealed a cobalt(II) center coordinated to a pentadentate pyrazole derivative and a water molecule. acs.org

Three new complexes of pyrazole-carboxylic acids with Ni(II) and Cu(II) were synthesized and their crystal structures determined, showing dinuclear and 2D-layered structures. researchgate.net

The following table summarizes selected crystal structure data for pyrazole-metal complexes:

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| Ni(L₁)₂₂ (L₁ = 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide) | Monoclinic | P2₁/n | Mononuclear Ni(II) with two bidentate ligands | mdpi.com |

| [Cd₂(L₂)₂]Cl₄ (L₂ = 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide) | - | - | Dinuclear Cd(II) complex | mdpi.com |

| {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | - | - | Dinuclear Ni(II) complex | researchgate.net |

| [Cu₂(3-PCA)₂(4-PP)₂·2H₂O]n | - | - | 2D-layered structure with binuclear Cu(II) units | researchgate.net |

| [Cu(cmpa)(Hpdbl)]·2H₂O | - | - | 3-D supramolecular architecture via H-bonds | tandfonline.com |

Catalytic Applications of Pyrazole-Metal Complexes

Pyrazole-metal complexes have emerged as versatile and effective catalysts in a range of organic transformations. The tunability of the pyrazole ligand framework allows for the fine-tuning of the catalyst's activity and selectivity.

Carbon-Carbon Coupling Reactions: Transition metal complexes with pyrazole-based ligands, particularly those of palladium, nickel, and copper, have been successfully employed as catalysts in C-C cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net The σ-donor ability of the pyrazole nitrogen and the capacity to adjust its electronic properties through substituents make these ligands well-suited for stabilizing the catalytically active metal center. researchgate.net

Oxidation Reactions: Copper complexes incorporating pyrazole-based ligands have shown significant catalytic activity in oxidation reactions, notably in mimicking the function of catecholase enzymes. bohrium.com These complexes catalyze the oxidation of catechol to o-quinone in the presence of an oxidant like atmospheric oxygen. bohrium.commdpi.com The catalytic efficiency is influenced by factors such as the nature of the ligand, the counter-ion of the copper salt, and the solvent used. mdpi.com Studies have shown that in situ prepared complexes from pyrazole-based ligands and various copper(II) salts can effectively drive this transformation. mdpi.com

Other Catalytic Transformations: The catalytic utility of pyrazole-metal complexes extends to other important reactions:

Hydrogenation/Dehydrogenation: Certain pyrazole-containing complexes have been investigated for their catalytic role in transfer hydrogenation reactions of ketones. researchgate.net

Epoxidation and Oxidation: There are examples of pyrazole-ligated metal complexes being used as catalysts for epoxidation and other oxidation processes. researchgate.net

The role of protic pyrazole ligands in catalysis is particularly noteworthy. The NH group can participate in metal-ligand cooperation, acting as an acid-base catalyst and influencing the reaction mechanism. researchgate.net

Homogeneous Catalysis

The versatility of pyrazole-containing ligands in homogeneous catalysis is well-documented, with their coordination to various transition metals leading to active catalysts for a range of organic transformations. researchgate.netnih.govdtu.dkuclouvain.belibretexts.org While direct catalytic data for 1-ethyl-3-(methylethyl)pyrazole is not extensively available in the reviewed literature, the principles of its potential catalytic activity can be inferred from studies on structurally similar N-alkylated and 3-substituted pyrazole ligands. These ligands, upon coordination to metals like ruthenium, iridium, iron, and copper, have demonstrated significant efficacy in reactions such as transfer hydrogenation and oxidation. researchgate.netrsc.orgtandfonline.comrsc.org

The electronic and steric properties of the pyrazole ligand, dictated by the substituents on the ring, play a crucial role in the activity and selectivity of the resulting metal complex. The ethyl group at the N1 position and the methylethyl (isopropyl) group at the C3 position of this compound would influence the ligand's donor strength and the steric environment around the metal center. The isopropyl group, being bulkier than a methyl or ethyl group, can create a specific pocket around the active site, potentially influencing substrate selectivity.